![molecular formula C5H6N2O2 B2508395 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone CAS No. 861334-81-8](/img/structure/B2508395.png)
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone
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Overview
Description
The compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is often used as a scaffold for the development of new drugs due to its stability and versatile chemical properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazide with various reagents. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide in ethanol . Similarly, other derivatives, such as those with a carbazole moiety, were synthesized by condensation reactions involving acetohydrazide and acetic anhydride . These methods demonstrate the versatility of the 1,2,4-oxadiazole core in synthesizing a wide range of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized 1,2,4-oxadiazole derivatives are confirmed using various spectroscopic techniques, including IR, NMR, and MS, along with elemental analysis . For example, the novel heterocyclic compound 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone was characterized using FTIR spectrum and single crystal XRD, revealing that it crystallizes in the Monoclinic crystal system .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole nucleus. The presence of different functional groups can lead to a variety of chemical reactions, enabling the synthesis of a diverse array of compounds. For instance, the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonitonohydrazide in acetic anhydride resulted in the formation of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones .
Physical and Chemical Properties Analysis
The physical properties, such as crystal structure and transparency, are determined using techniques like single crystal XRD and UV-visible spectroscopy. For example, the crystal structure study of a novel heterocyclic compound showed that it is transparent in the entire visible region and has good thermal stability as determined by TG and DTA analysis . The chemical properties, particularly the antimicrobial activity, are evaluated using minimum inhibitory concentration (MIC) values. Compounds with the 1,2,4-oxadiazole core have shown significant antimicrobial activity, with MIC values ranging from 30.2 to 43.2 µg cm-3 . These properties make 1,2,4-oxadiazole derivatives promising candidates for further drug development.
Scientific Research Applications
Synthesis and Chemical Structure
- The compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone is involved in the synthesis of various chemical structures. For instance, Xu et al. (2005) detailed the molecular structure of a related compound, highlighting the angles made by the 1,3,4-oxadiazole ring with adjacent benzene and triazole rings, which can be crucial for its chemical behavior and reactivity (Xu et al., 2005).
Antimicrobial Activity
- Compounds derived from 1,3,4-oxadiazole, like 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have shown significant antimicrobial activity. Salimon et al. (2011) synthesized such compounds and found them to have substantial effectiveness against various microbes (Salimon et al., 2011).
- Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives with strong anti-staphylococcal activity, suggesting potential as new drug candidates (Oliveira et al., 2012).
Chemical Transformations
- Potkin et al. (2012) described the transformation of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles, demonstrating the chemical versatility of oxadiazole derivatives (Potkin et al., 2012).
- Fuloria et al. (2009) synthesized a series of 1,3,4-oxadiazol-3(2H)-yl)ethanones with enhanced anti-bacterial and anti-fungal activity, highlighting the importance of chemical modifications in medicinal chemistry (Fuloria et al., 2009).
Anticonvulsant Activity
- Rajak et al. (2010) developed semicarbazone-based 1,3,4-oxadiazole derivatives with promising anticonvulsant activities, contributing to the development of new antiepileptic drugs (Rajak et al., 2010).
Corrosion Inhibition
- Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, indicating their potential in industrial applications (Ammal et al., 2018).
Antimicrobial and Anthelmintic Agents
- Swamy (2017) synthesized novel 1,3,4-oxadiazole derivatives, exhibiting antimicrobial, anthelmintic, and antiinflammatory activities, thereby expanding the scope of therapeutic applications (Swamy, 2017).
Cytotoxic Evaluation
- Adimule et al. (2014) synthesized and evaluated the cytotoxicity of 1,3,4-oxadiazole derivatives on human carcinoma cell lines, showing potential in cancer research (Adimule et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole moiety have been reported to target nf-κb in hepatocellular carcinoma cells . NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .
Mode of Action
Compounds with the 1,2,4-oxadiazol-3-yl moiety have been reported to interact with their targets and induce changes in cellular processes . For instance, some 1,3,4-oxadiazoles have been found to decrease the phosphorylation of IκB in the cytoplasmic extract and p65 in the nuclear extract of hepatocellular carcinoma cells .
Biochemical Pathways
For instance, some 1,3,4-oxadiazoles have been found to abrogate the DNA binding ability and transcriptional activity of NF-κB .
Pharmacokinetics
It’s worth noting that oxadiazole derivatives have been reported to possess favorable oxygen balance and positive heat of formations, which might influence their bioavailability .
Result of Action
Compounds with the 1,2,4-oxadiazol-3-yl moiety have been reported to induce antiproliferative effects in a dose- and time-dependent manner, increase the percentage of sub-g1 cell population, and induce apoptosis .
Action Environment
It’s worth noting that the efficacy of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Future Directions
The future directions for the study of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone could include further exploration of its potential biological activities and applications. This could involve the design and synthesis of new derivatives, as well as in-depth studies of its mechanism of action . Additionally, more comprehensive studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.
properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)5-6-4(2)9-7-5/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGQVCYBHXWAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861334-81-8 |
Source
|
Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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